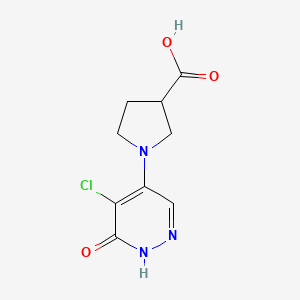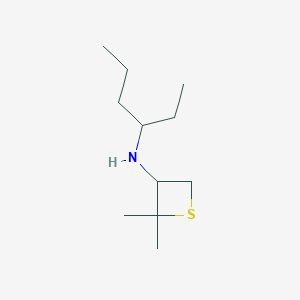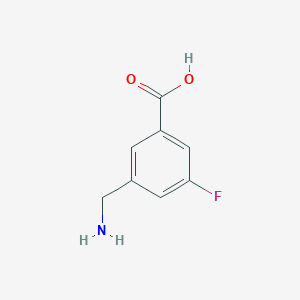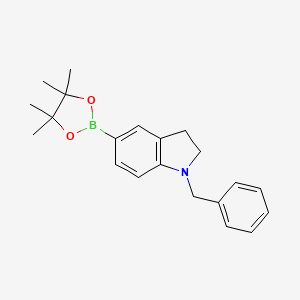![molecular formula C7H3I2NS B13014789 2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
2,6-Diiodobenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diiodobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of two iodine atoms at the 2 and 6 positions on the benzothiazole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the iodination process.
化学反应分析
Types of Reactions
2,6-Diiodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Compounds with altered oxidation states, such as sulfoxides or sulfones.
Coupling Products: Complex organic molecules formed through the coupling of this compound with other aromatic or aliphatic compounds.
科学研究应用
2,6-Diiodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Diiodobenzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The presence of iodine atoms can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound without iodine substitution.
2-Iodobenzo[d]thiazole: A mono-iodinated derivative.
2,6-Dichlorobenzo[d]thiazole: A similar compound with chlorine atoms instead of iodine.
Uniqueness
2,6-Diiodobenzo[d]thiazole is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic distribution, making it more reactive in certain chemical reactions compared to its non-iodinated or mono-iodinated counterparts. This uniqueness makes it valuable in applications where specific reactivity or properties are desired.
属性
分子式 |
C7H3I2NS |
|---|---|
分子量 |
386.98 g/mol |
IUPAC 名称 |
2,6-diiodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3I2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI 键 |
HQPGRNDVSRWYPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)SC(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)
![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)




![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)



![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)

